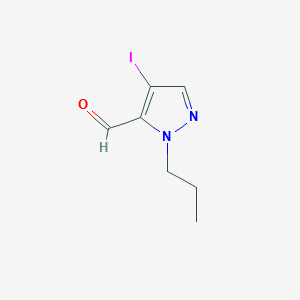

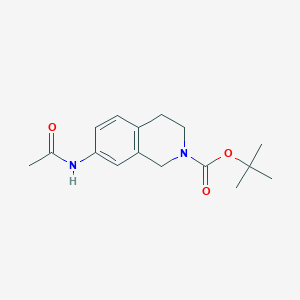

![molecular formula C19H15Cl3N4O3S B2944614 N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide CAS No. 619310-28-0](/img/structure/B2944614.png)

N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide” is a derivative of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide . It has been studied for its potential as an inhibitor of the transcription factor c-Myc, a well-known onco-protein and an intrinsically disordered protein (IDP) . Aberrant expression of c-Myc is frequently observed in various human cancers, making it a key drug target .

Synthesis Analysis

The synthesis of this compound is based on N,N’-disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a trichloroethyl group, a carbamothioylamino group, and an isoindole group .Chemical Reactions Analysis

The compound has been used in the study of structure-activity relationships (SAR) of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide compounds . Sixteen novel active compounds were reported, among which, compound PKUMDL-CLM-32 showed the best anti-proliferation activity in cells with an EC50 of 3.3 μM .Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Metabolism Studies

Research has shown interest in the radiosynthesis of compounds for studying their metabolism and mode of action, highlighting applications in understanding the behavior of similar chemicals in biological systems. For instance, the synthesis of radiolabeled chloroacetanilide herbicides provides insights into their metabolic pathways, potentially applicable for environmental and health impact assessments (Latli & Casida, 1995).

Anticancer and Anticonvulsant Activities

Several studies focus on the synthesis and evaluation of acetamide derivatives for their potential anticancer and anticonvulsant properties. For example, research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown anticancer activity through in silico modeling, targeting specific receptors (Sharma et al., 2018). Similarly, indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities, revealing compounds with significant efficacy (Nath et al., 2021).

Antimicrobial and Analgesic Activities

Compounds with acetamide groups have also been investigated for their antimicrobial and analgesic potential. Synthesized 2-(substituted phenoxy) acetamide derivatives have been studied for their anticancer, anti-inflammatory, and analgesic activities, showing promising results in creating therapeutic agents (Rani et al., 2014).

Environmental and Agricultural Applications

The metabolism of chloroacetamide herbicides and their impact on agriculture and environment has been a subject of study, exploring how these compounds behave in different biological and ecological contexts. This includes understanding their degradation, toxicity, and the mechanisms behind their selective phytotoxicity towards certain plant species (Coleman et al., 2000).

Wirkmechanismus

Target of Action

The primary target of this compound is the transcription factor c-Myc , a well-known onco-protein and an intrinsically disordered protein (IDP) . Aberrant expression of c-Myc is frequently observed in various human cancers, making it a key drug target .

Mode of Action

The compound interacts with its target, c-Myc, by directly disrupting the c-Myc/Max interaction . This disruption leads to the degradation of the c-Myc protein within cells .

Biochemical Pathways

The compound’s action affects the c-Myc pathway, which plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . By disrupting the c-Myc/Max interaction, the compound interferes with these processes .

Result of Action

The compound’s action results in the induction of cell cycle arrest at the S phase and promotes apoptosis of HL-60 cells . This anti-proliferative activity is significant, with the compound showing an EC50 of 3.3 μM .

Zukünftige Richtungen

The study of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives, including “N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide”, is a promising area of research. The discovery of novel small molecule IDP inhibitors is expected to be speeded up with studies on the IDP-ligand interactions using newly developed IDP force fields and experimental techniques .

Eigenschaften

IUPAC Name |

N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N4O3S/c1-10(27)23-17(19(20,21)22)25-18(30)24-13-8-4-5-9-14(13)26-15(28)11-6-2-3-7-12(11)16(26)29/h2-9,17H,1H3,(H,23,27)(H2,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBSFLQLWYIHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)

![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)